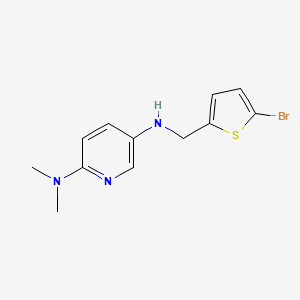
n5-((5-Bromothiophen-2-yl)methyl)-n2,n2-dimethylpyridine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine is a complex organic compound that features a bromothiophene moiety attached to a dimethylpyridine diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine typically involves multi-step organic reactions. One common method includes the bromination of thiophene followed by a coupling reaction with a pyridine derivative. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Scientific Research Applications
N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions, while the pyridine diamine structure can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Bromothiophen-2-yl)methyl]-N-methylamine
- N-[(5-Bromothiophen-2-yl)methyl]cyclopropanamine
- N-[(5-Bromothiophen-2-yl)methyl]cyclobutanecarboxamide
Uniqueness
N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine is unique due to its combination of a bromothiophene moiety with a dimethylpyridine diamine structure. This unique combination imparts specific chemical and physical properties that make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C12H14BrN3S |
|---|---|
Molecular Weight |
312.23 g/mol |
IUPAC Name |
5-N-[(5-bromothiophen-2-yl)methyl]-2-N,2-N-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C12H14BrN3S/c1-16(2)12-6-3-9(7-15-12)14-8-10-4-5-11(13)17-10/h3-7,14H,8H2,1-2H3 |
InChI Key |
OWNKMRVHYCJMAM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


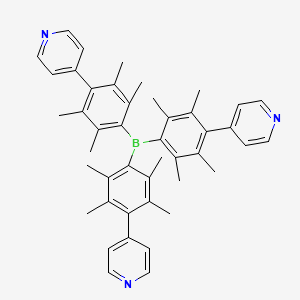
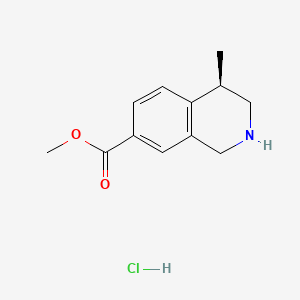
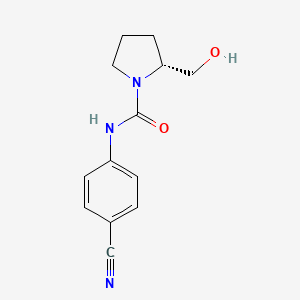
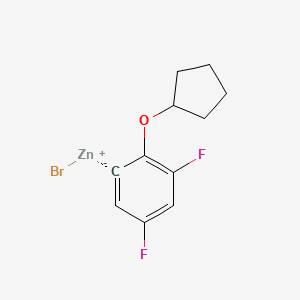
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
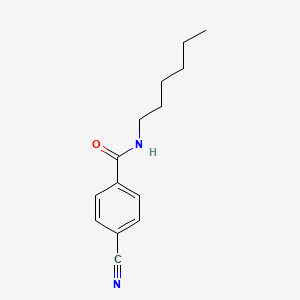

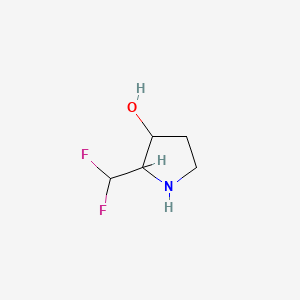
![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)
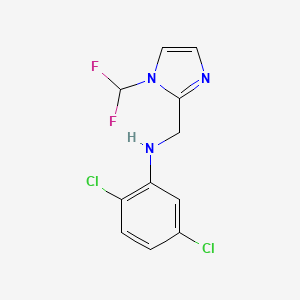


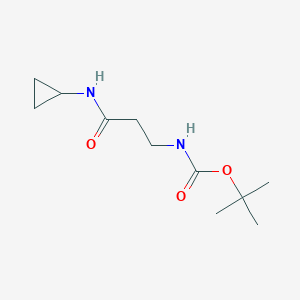
![2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)
